

role of Dmg-peg 2000 as a lipid excipient

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Compound of Interest

Compound Name: *Dmg-peg 2000*

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An In-depth Technical Guide on the Core Role of **DMG-PEG 2000** as a Lipid Excipient

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the mRNA-based COVID-19 vaccines[1][2][3]. The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Typically, an LNP formulation consists of four key lipid excipients: an ionizable cationic lipid to complex with the nucleic acid payload, a neutral helper phospholipid for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid[4].

This technical guide focuses on the multifaceted role of a specific and widely used PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (**DMG-PEG 2000**). This excipient is integral to the formulation of LNPs for the delivery of mRNA, siRNA, and other nucleic acids[5]. It plays a pivotal role in controlling the physicochemical properties of the nanoparticles, enhancing their systemic circulation time, and ultimately influencing their therapeutic efficacy. This document provides a detailed examination of its properties, functions, and the experimental methodologies used to characterize its impact.

Physicochemical Properties of DMG-PEG 2000

DMG-PEG 2000 is a synthetic, amphiphilic polymer formed by the PEGylation of myristoyl diglyceride. Its unique structure is central to its function in LNP formulations.

- **Hydrophobic Anchor (DMG):** The 1,2-dimyristoyl-rac-glycerol (DMG) portion consists of two saturated 14-carbon fatty acid chains (C14). These chains act as a hydrophobic anchor, embedding themselves within the lipid bilayer of the nanoparticle, thus securing the entire molecule to the LNP surface.
- **Hydrophilic Shield (PEG 2000):** The polyethylene glycol (PEG) component is a methoxy-terminated hydrophilic polymer with a molecular weight of approximately 2000 Da. This PEG chain forms a hydrated, protective layer on the exterior of the LNP.
- **Linkage:** The DMG anchor and the PEG chain are connected via an ester bond. This linkage is susceptible to hydrolysis, which is a key feature contributing to the "shedding" of the PEG layer in a biological environment.

Chemically, **DMG-PEG 2000** is soluble in organic solvents like ethanol, DMSO, and chloroform/methanol mixtures, and can also be dissolved in hot water. It typically appears as a white or off-white solid.

Table 1: Key Physicochemical Properties of DMG-PEG 2000

Property	Value / Description	Source(s)
Chemical Name	1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000	
Synonyms	PEG-DMG, DMG-PEG(2000)	
CAS Number	1397695-86-1 / 160743-62-4	
Molecular Weight	Approx. 2509.2 g/mol	
Lipid Anchor	Dimyristoyl glycerol (DMG) - C14 saturated fatty acid chains	
PEG Chain Length	Approx. 2000 Da (typically 34-54 CH ₂ CH ₂ O units)	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in ethanol, DMSO, chloroform/methanol	

Core Functions in Lipid Nanoparticle Formulation

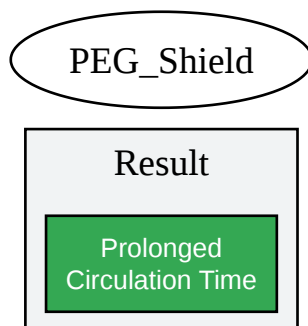
DMG-PEG 2000 performs several critical functions during the formulation and systemic application of LNPs.

Control of Nanoparticle Size and Stability

During the self-assembly of LNPs, which often occurs through rapid mixing or microfluidics, the inclusion of **DMG-PEG 2000** is crucial for controlling particle size and preventing aggregation. The bulky, hydrophilic PEG chains create steric hindrance, which limits the fusion of nascent particles, thereby controlling the final particle diameter and ensuring a narrow size distribution (low polydispersity index, PDI). This steric barrier also prevents particles from aggregating during storage, enhancing the formulation's shelf-life. While the molar percentage of **DMG-PEG 2000** is typically low (between 0.5-5%), adjusting this ratio can modulate the final particle size.

The "Stealth" Effect and Prolonged Circulation

Once administered systemically, LNPs are susceptible to opsonization—the process where blood proteins bind to the particle surface, marking them for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen. The dense hydrophilic corona created by the PEG chains on the LNP surface sterically hinders the binding of these opsonins. This "stealth" effect allows the LNPs to evade the RES, significantly prolonging their circulation half-life and increasing the probability of reaching the target tissue.



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The "PEG Dilemma" and Advantageous PEG Shedding

While the PEG shield is beneficial for systemic circulation, it can hinder cellular uptake and subsequent endosomal escape at the target site—a phenomenon known as the "PEG dilemma". The steric barrier that prevents protein binding also impedes the interaction of the LNP with the target cell membrane.

This is where the specific properties of **DMG-PEG 2000** become advantageous. Compared to PEGylated lipids with longer saturated acyl chains like DSPE-PEG 2000 (C18), **DMG-PEG 2000** (C14) has a shorter lipid anchor, leading to a weaker insertion into the LNP membrane. This results in a much faster dissociation, or "shedding," of the PEG lipid from the LNP surface in vivo. The in vivo half-life of **DMG-PEG 2000** on an LNP is approximately 1.3 hours, compared to ~25 hours for DSPE-PEG 2000. This rapid shedding unmask the underlying lipids, allowing the ionizable lipid to interact with the endosomal membrane, which is a critical step for the release of the nucleic acid payload into the cytoplasm.

Quantitative Impact on LNP Characteristics

The molar percentage of **DMG-PEG 2000** in an LNP formulation is a critical parameter that must be optimized, as it creates a trade-off between systemic stability and cellular delivery efficiency.

Table 2: Effect of DMG-PEG 2000 Molar Percentage on LNP Properties

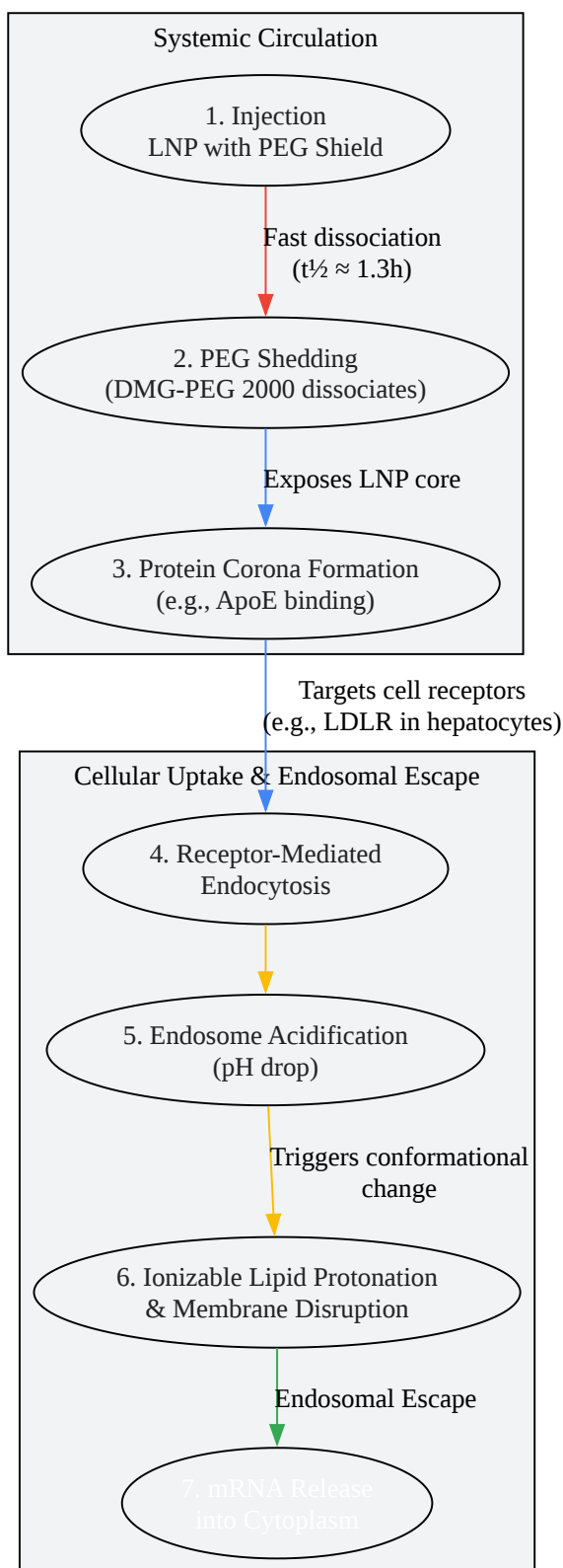
Data synthesized from a study using a self-synthesized ionizable lipid, DOPE, and cholesterol.

DMG-PEG 2000 Mol%	Particle Size (nm)	PDI	In Vitro Transfection (HeLa cells, fold change vs 10% group)	In Vivo Transgene Expression (Mice)
0.1%	~185	< 0.2	-	Low
1.5%	~190	< 0.2	3.1x (Optimal)	Moderate
5.0%	~210	< 0.2	2.3x	Highest
10.0%	~225	< 0.2	1.0x (Baseline)	Low

As the data illustrates, a bell-shaped relationship exists between the PEG content and transfection efficiency. A lower concentration (1.5%) is optimal for in vitro transfection, where enhanced cellular uptake is the dominant factor. However, a higher concentration (5.0%) leads to the best performance in vivo, where the benefits of improved particle stability and longer circulation outweigh the slightly reduced cellular entry efficiency. Excessively high PEG content (10%) stabilizes the LNP too strongly, impeding both PEG shedding and cellular uptake, leading to poor performance in both settings.

Mechanism of Action in Cellular Delivery

The role of **DMG-PEG 2000** is dynamic, changing as the LNP journeys from the point of administration to the cytoplasm of a target cell.



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- **Systemic Circulation & PEG Shedding:** After administration, the **DMG-PEG 2000** shield protects the LNP, prolonging circulation. As it circulates, the **DMG-PEG 2000** molecules gradually dissociate from the surface.
- **Protein Corona & Targeting:** The shedding of PEG allows for the adsorption of specific plasma proteins, such as Apolipoprotein E (ApoE), onto the LNP surface. This protein corona can then mediate the uptake of the LNP by specific cells, such as hepatocytes in the liver, which express the low-density lipoprotein (LDL) receptor that recognizes ApoE.
- **Endocytosis and Endosomal Escape:** The LNP is internalized by the target cell via endocytosis, becoming trapped within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of the ionizable lipid, giving it a positive charge. The now-cationic lipid interacts with and disrupts the anionic endosomal membrane, facilitating the release of the mRNA payload into the cell's cytoplasm, where it can be translated into protein.

Immunological Considerations

Despite their widespread use and general safety, PEGylated lipids, including **DMG-PEG 2000**, can elicit immune responses. Pre-existing anti-PEG antibodies in some individuals, likely from prior exposure to PEG in cosmetics and other products, can lead to accelerated blood clearance (ABC) of the LNPs upon administration. In rare cases, complement activation related to these antibodies may cause hypersensitivity reactions. The Moderna COVID-19 vaccine (mRNA-1273), which contains **DMG-PEG 2000**, has been reported to induce more anti-PEG antibodies than the Pfizer-BioNTech vaccine (BNT162b2), which uses a different PEGylated lipid (ALC-0159). This highlights that the specific structure of the lipid anchor and its linkage to the PEG chain can influence immunogenicity.

Key Experimental Protocols

LNP Formulation by Nanoprecipitation / Rapid Mixing

This protocol describes a common method for preparing LNPs containing **DMG-PEG 2000**.

- **Lipid Stock Preparation:**

- Dissolve the ionizable lipid, DSPC, cholesterol, and **DMG-PEG 2000** in absolute ethanol to create a stock solution. A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% **DMG-PEG 2000**.
- The final total lipid concentration in the ethanol phase is typically around 10-25 mM. Gentle heating (60-65°C) may be required to fully dissolve all components.
- Aqueous Phase Preparation:
 - Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer, such as 25-200 mM acetate buffer at pH 4.0-5.4. The acidic pH ensures the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.
- Mixing:
 - Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic device or by adding the organic phase dropwise into the aqueous phase under continuous vortexing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.
- Purification and Buffer Exchange:
 - The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge for the final LNPs.
 - The LNPs can then be stored at 4°C for further use.

LNP Characterization Methods

- Particle Size and Polydispersity Index (PDI):
 - Method: Dynamic Light Scattering (DLS).
 - Protocol: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse and homogenous population.

- mRNA Encapsulation Efficiency:
 - Method: RiboGreen Assay.
 - Protocol: Measure the fluorescence of the LNP sample using a fluorescent dye like RiboGreen, which binds to single-stranded nucleic acids. Then, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Measure the fluorescence again. The encapsulation efficiency is calculated as: $(\text{Total Fluorescence} - \text{Free Fluorescence}) / \text{Total Fluorescence} * 100\%$.
- Quantification of **DMG-PEG 2000**:
 - Method: Liquid Chromatography with High-Resolution Accurate Mass Spectrometry (LC-HRAM MS).
 - Protocol: Use a C30 column for efficient separation of the lipid components. The sample is analyzed using a mass spectrometer (e.g., Orbitrap Exploris 120) in full MS scan mode followed by targeted MS/MS for quantification. This method can detect **DMG-PEG 2000** with high sensitivity (down to the ng/mL level) and can distinguish between different PEG chain lengths.

Conclusion

DMG-PEG 2000 is a highly functional lipid excipient that is indispensable for the formulation of effective and stable lipid nanoparticles for nucleic acid delivery. Its primary roles include controlling particle size during formation, providing a "stealth" shield to prolong systemic circulation, and, crucially, detaching from the nanoparticle at an appropriate rate to facilitate cellular uptake and endosomal escape. The concentration of **DMG-PEG 2000** must be carefully optimized to balance the competing needs of in vivo stability and potent cellular delivery. A thorough understanding of its physicochemical properties and its dynamic behavior is essential for researchers and developers working to design the next generation of LNP-based therapeutics.

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